molecular formula C16H15N3OS2 B2605406 2,4-dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide CAS No. 1705434-14-5

2,4-dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide

Cat. No.: B2605406
CAS No.: 1705434-14-5
M. Wt: 329.44
InChI Key: QBAFQASWOCTBRF-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Methyl 3- (3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates were synthesized in 70–75% yield by solvent-free reaction of methyl 3-aminothiophene-2-carboxylate with 3,6-diaryl-1,2,4-triazine-5-carbonitriles as a result of nucleophilic substitution of the cyano group in the latter .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Structural Insights

  • Research has been conducted on the synthesis of complex molecular structures involving thiazole and pyridine derivatives, which are crucial for the development of new pharmaceuticals and materials. For example, a study detailed the synthesis of the central skeleton of a macrocyclic antibiotic, demonstrating the versatility of thiazole derivatives in creating biologically active compounds (Okumura et al., 1998).

Chemical Behavior and Reactions

  • Investigations into the chemical reactions of thiazole and pyridine derivatives have led to the development of new synthetic methodologies. For instance, research on the addition reactions of thioureas and thioamides to certain substrates provided insights into the cyclization processes to form γ-lactams, showcasing the reactivity of these compounds in synthetic chemistry (Acheson & Wallis, 1982).

Biological Activities

  • Some studies have explored the antibacterial activities of thiazole derivatives, indicating their potential as antimicrobial agents. For example, a synthesis and investigation of the antibacterial activity of 1,3,4-oxadiazole thioether derivatives revealed promising results against Xanthomonas oryzae, highlighting the potential therapeutic applications of these compounds (Song et al., 2017).

Future Directions

The development of new drugs that overcome the problems of antimicrobial resistance (AMR) in drug therapy is necessary . Heterocyclic compounds, including those containing an imidazole moiety, have high chemotherapeutic values and act as a remedy for the development of novel drugs . Therefore, the study and development of these compounds have great importance .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,4-dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide are not yet fully understood due to the complexity of the molecule and the variety of functional groups present. It is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Cellular Effects

It is known that molecules containing a thiazole ring can have a wide range of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

2,4-dimethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-10-15(22-11(2)19-10)16(20)18-7-12-5-14(8-17-6-12)13-3-4-21-9-13/h3-6,8-9H,7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAFQASWOCTBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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